molecular formula C16H25NO B312270 N-(2,4-dimethylphenyl)-2-ethylhexanamide

N-(2,4-dimethylphenyl)-2-ethylhexanamide

Cat. No.: B312270
M. Wt: 247.38 g/mol
InChI Key: MLTKJVPYVDKLDA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 2-ethylhexanoyl group attached to a 2,4-dimethyl-substituted aniline moiety. Amides of this class are often utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and tunable reactivity .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)11-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

MLTKJVPYVDKLDA-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the N-(Dimethylphenyl)amide Family

(a) N-(2,4-Dimethylphenyl)formamide (CAS 60397-77-5)
  • Molecular Formula: C₉H₁₁NO
  • Key Features: A simpler analog with a formyl group instead of 2-ethylhexanoyl. Widely used as a solvent and reagent in organic synthesis due to its polar aprotic nature .
(b) N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide (CAS 7728-40-7)
  • Molecular Formula : C₁₂H₁₈N₂O
  • Key Features: Substitution at the 2,6-dimethylphenyl position and an ethylamino-acetamide chain.
(c) 2-Ethyl-N-(2-ethylphenyl)hexanamide (CAS 349120-47-4)
  • Molecular Formula: C₁₆H₂₅NO
  • Key Features : Ethyl substituents on both the phenyl ring and the hexanamide chain.
  • Comparison : The 2-ethylphenyl group may enhance lipophilicity compared to 2,4-dimethylphenyl, affecting solubility and membrane permeability .

Functional Group Variations: Sulfonamides vs. Amides

(a) N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
  • Molecular Formula: C₁₅H₁₇NO₂S
  • Key Structural Data :
    • Torsion Angle (C—SO₂—NH—C) : 66.5° .
    • Dihedral Angle Between Aromatic Rings : 41.0° .
  • Comparison : The sulfonamide group (SO₂NH) introduces stronger hydrogen-bonding capability compared to the amide (CONH), influencing crystal packing and solubility. The 2,4-dimethylbenzenesulfonyl moiety also increases molecular rigidity .
(b) N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Use : Herbicide .
  • Comparison : Replacement of dimethyl groups with dichloro substituents enhances electrophilicity, making it more reactive in agrochemical applications. The ethoxymethoxy group adds steric bulk, reducing rotational freedom .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Key Substituents Functional Group Notable Properties/Applications
N-(2,4-Dimethylphenyl)-2-ethylhexanamide C₁₆H₂₅NO (inferred) 2,4-dimethylphenyl, 2-ethylhexanoyl Amide Likely high lipophilicity; agrochemical intermediate (hypothetical)
N-(2,4-Dimethylphenyl)formamide C₉H₁₁NO 2,4-dimethylphenyl, formyl Amide Polar solvent; synthetic reagent
N-(2,6-Dimethylphenyl)-2-ethylhexanamide C₁₆H₂₅NO 2,6-dimethylphenyl, 2-ethylhexanoyl Amide Increased steric hindrance; potential pharmaceutical use
N-(2,4-Dimethylphenyl)benzenesulfonamide C₁₅H₁₇NO₂S 2,4-dimethylphenyl, sulfonamide Sulfonamide Strong hydrogen bonding; crystalline stability

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